Ethanamine;1,3,5-trinitrobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of m-dinitrobenzene with nitric acid in the presence of sulfuric acid . Another method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . Ethanamine can be synthesized by the reduction of acetonitrile or by the reaction of ethyl chloride with ammonia.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives under controlled conditions to ensure safety and high yield. Ethanamine is produced industrially by the catalytic hydrogenation of acetonitrile or by the reaction of ethyl chloride with ammonia in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene.
Substitution: It can form charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Reactions with electron-rich arenes typically occur under mild conditions.
Major Products
Scientific Research Applications
Ethanamine;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds and in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of explosives and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethanamine;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups and amine functionality. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with different nitro group positions.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but with a methyl group instead of an amine.
Uniqueness
Ethanamine;1,3,5-trinitrobenzene is unique due to the presence of both an amine group and multiple nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
56270-18-9 |
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Molecular Formula |
C10H17N5O6 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.2C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;2*1-2-3/h1-3H;2*2-3H2,1H3 |
InChI Key |
UTVCPXHBVALOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN.CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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